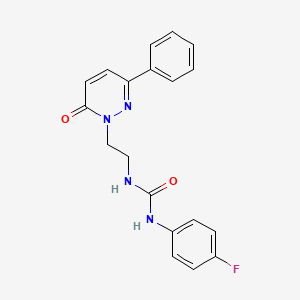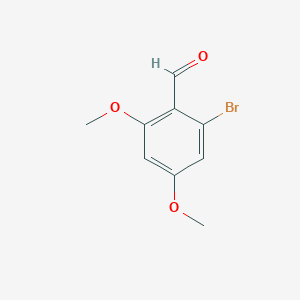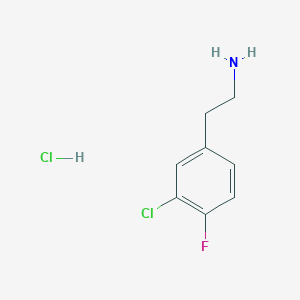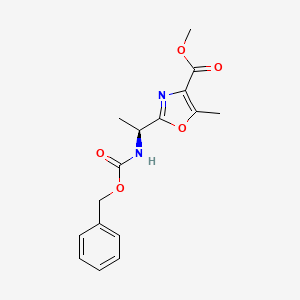![molecular formula C22H20N2O6S B2683927 S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido CAS No. 2097934-24-0](/img/structure/B2683927.png)
S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Properties
Epilepsy is a common neurological disorder characterized by recurrent seizures. Researchers have investigated this compound due to its potential anticonvulsant properties. In a study by Abram et al., a series of hybrid pyrrolidine-2,5-dione derivatives, including this compound, were synthesized and evaluated . Notably, compound 30 demonstrated potent anticonvulsant activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Its median effective dose (ED50) for MES was 45.6 mg/kg, and for 6 Hz (32 mA), it was 39.5 mg/kg. Importantly, compound 30 also exhibited favorable safety profiles and metabolic stability.
Antinociceptive Properties
Beyond anticonvulsant effects, this compound has shown promise in pain management. In animal models, it effectively reduced tonic pain in the formalin test, capsaicin-induced pain, and oxaliplatin-induced neuropathic pain . These findings highlight its potential as an antinociceptive agent.
Mechanism of Action
The primary mechanism of action for compound 30 involves inhibiting calcium currents mediated by Cav 1.2 (L-type) channels . This interaction may contribute to its anticonvulsant effects.
Drug-Like Properties
Compound 30 exhibited high metabolic stability in human liver microsomes, minimal hepatotoxicity, and weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9) compared to reference compounds . These drug-like properties make it an interesting candidate for further preclinical development.
Antibacterial Applications
Another related compound, (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate, has applications in antibacterial research. It can be used in the synthesis of vancomycin-TCO, which binds to the cell wall of gram-positive bacteria and subsequently reacts with tetrazine-decorated magneto-fluorescent nanoparticles .
Seizure Threshold Effects
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative of this compound, was investigated for its acute effects on seizure threshold in naïve animals . This highlights its potential impact on neuronal excitability.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as myosin light chain 6b, myosin regulatory light chain 12a, and myosin-7 .
Mode of Action
It’s suggested that similar compounds may inhibit calcium currents mediated by cav 12 (L-type) channels .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 .
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-19(15-3-5-16(6-4-15)20-2-1-13-30-20)14-23-31(28,29)18-9-7-17(8-10-18)24-21(26)11-12-22(24)27/h1-10,13,19,23,25H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNWPLFKUFUCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2683844.png)
![5,6-Dimethyl-2-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2683845.png)
![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)
(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)



![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2683858.png)


![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)


![(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2683867.png)